molecular formula C14H9ClN2O5 B3612010 2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid

2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid

Cat. No.: B3612010
M. Wt: 320.68 g/mol
InChI Key: CMNHJXYZEQIKTG-UHFFFAOYSA-N
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Description

2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a nitro group, and an amide linkage within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid can be achieved through a multi-step process starting from readily available precursors. One common method involves the following steps:

    Nitration: The nitration of 2-chlorobenzoic acid using concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Amidation: The resulting 2-chloro-5-nitrobenzoic acid is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine to form the amide linkage.

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors and microwave-assisted synthesis. These methods enhance reaction efficiency and yield while reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-chloro-5-[(3-aminobenzoyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amide linkage and aromatic rings facilitate binding to proteins and enzymes, potentially inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both the nitro and amide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-12-5-4-9(7-11(12)14(19)20)16-13(18)8-2-1-3-10(6-8)17(21)22/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNHJXYZEQIKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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